molecular formula C7H11N5O2 B2775599 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine CAS No. 450344-66-8

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine

Cat. No.: B2775599
CAS No.: 450344-66-8
M. Wt: 197.198
InChI Key: YXCULFHZYODYQX-UHFFFAOYSA-N
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Description

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a nitro group at the 5-position and an isopropyl group attached to the nitrogen atom at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine typically involves the nitration of a pyrimidine precursor followed by the introduction of the isopropyl group. One common method involves the reaction of 4,6-diaminopyrimidine with nitric acid to introduce the nitro group at the 5-position. This is followed by alkylation with isopropyl halide under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups at the 4 and 6 positions can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 5-amino-N-(propan-2-yl)pyrimidine-4,6-diamine.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    5-nitropyrimidine-4,6-diamine: Lacks the isopropyl group, which may affect its biological activity.

    N-(propan-2-yl)pyrimidine-4,6-diamine: Lacks the nitro group, which may reduce its reactivity.

    5-amino-N-(propan-2-yl)pyrimidine-4,6-diamine: A reduced form of the compound with different chemical properties.

Uniqueness

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is unique due to the presence of both the nitro and isopropyl groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

5-nitro-N-(propan-2-yl)pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

The primary biological activity of this compound is attributed to its inhibition of specific kinases, notably Breast tumor kinase (Brk or PTK6). Brk is implicated in various cancers, including breast and prostate cancers, where it promotes cell proliferation and survival. Inhibiting Brk may therefore provide therapeutic benefits in treating these malignancies .

Key Mechanisms:

  • Brk Inhibition : The compound has been shown to inhibit Brk activity, which is crucial for tumorigenesis in multiple cancer types .
  • Dihydrofolate Reductase (DHFR) Inhibition : Similar pyrimidine derivatives have demonstrated high-affinity inhibition of DHFR, disrupting DNA synthesis and leading to cancer cell apoptosis .

Biological Activity Data

The following table summarizes the biological activities and targets associated with this compound and related compounds:

Compound NameTargetActivity DescriptionReference
This compoundBrk (PTK6)Inhibits proliferation in cancer cells
PiritreximDHFRAntitumor effects; inhibits DNA synthesis
3-(2,6-Dichloro-3,5-dimethoxyphenyl)amineTyrosine KinasePotent inhibitor with anticancer properties

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Research has indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives that inhibit DHFR have shown promising results in reducing tumor growth in xenograft models .
  • Clinical Implications :
    • The inhibition of Brk has been linked to reduced metastasis in breast cancer models. Studies have shown that targeting this pathway can lead to improved survival rates and decreased tumor burden in preclinical trials .

Research Findings

Recent studies have focused on optimizing the structure of pyrimidine derivatives to enhance their potency and selectivity against specific targets. Notably, modifications to the alkyl groups on the pyrimidine ring have resulted in compounds with improved pharmacokinetic profiles and reduced side effects .

Summary of Findings:

  • Selectivity : Compounds with a propan-2-yl substitution display enhanced selectivity for Brk over other kinases.
  • Efficacy : Inhibition of DHFR not only affects cancer cells but also shows potential in treating autoimmune diseases due to its role in folate metabolism .

Properties

IUPAC Name

5-nitro-4-N-propan-2-ylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c1-4(2)11-7-5(12(13)14)6(8)9-3-10-7/h3-4H,1-2H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCULFHZYODYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC(=C1[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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